

# An In-depth Technical Guide to 2-Butoxyethyl Chloroacetate (PubChem CID: 79237)

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## Compound of Interest

Compound Name: 2-Butoxyethyl chloroacetate

CAS No.: 5330-17-6

Cat. No.: B1618674

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Butoxyethyl chloroacetate**, a versatile chemical intermediate. It delves into its chemical and physical properties, synthesis, reactivity, spectral data, and safety considerations to support its application in research and development.

## Chemical Identity and Physical Properties

**2-Butoxyethyl chloroacetate**, with the CAS number 5330-17-6, is an organic compound with the molecular formula  $C_8H_{15}ClO_3$ .<sup>[1][2]</sup> It is also known by synonyms such as Acetic acid, 2-chloro-, 2-butoxyethyl ester.<sup>[1][3]</sup> This colorless liquid serves as a key building block in the synthesis of more complex molecules.<sup>[4]</sup>

## Table 1: Physicochemical Properties of 2-Butoxyethyl Chloroacetate

Property	Value	Source
Molecular Weight	194.65 g/mol	PubChem[1]
Boiling Point	253.2 °C at 760 mmHg	Alfa Chemistry[2]
Density	1.07 g/cm <sup>3</sup>	Alfa Chemistry[2]
Flash Point	98.9 °C	Alfa Chemistry[2]
Canonical SMILES	CCCCOCCOC(=O)CCl	Alfa Chemistry[2]
InChI Key	RXRRMKNUVQKPIQ- UHFFFAOYSA-N	Alfa Chemistry[2]
XLogP3	1.8	PubChem[1]

## Synthesis and Reactivity

The primary route for synthesizing **2-Butoxyethyl chloroacetate** involves the esterification of 2-butoxyethanol with chloroacetic acid.[5] This reaction is typically catalyzed by an acid such as p-toluene sulfonic acid or methane sulfonic acid.[6][7]

## Experimental Protocol: Synthesis of 2-Butoxyethyl Chloroacetate

The following protocol is adapted from patent literature, which describes an efficient process for its preparation.[7]

Materials:

- Chloroacetic acid (1.0 eq)
- 2-Butoxyethanol (1.0 - 1.5 eq)[6]
- p-Toluene sulfonic acid (0.5 - 5.0 mol%)[6]
- Toluene (solvent)

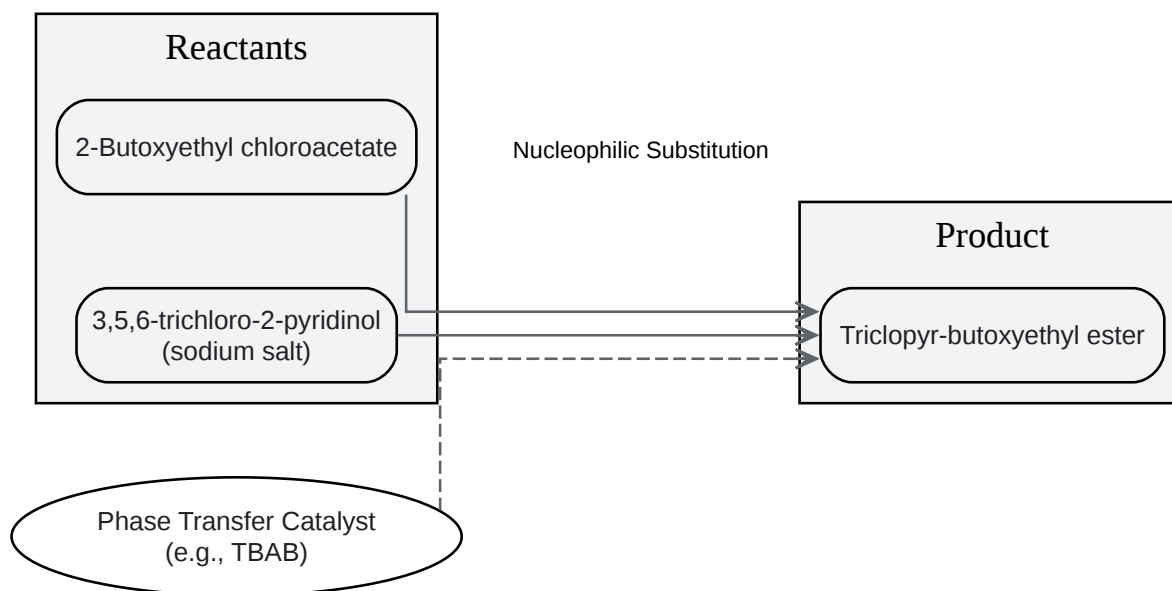
Procedure:

- To a round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a reflux condenser, add chloroacetic acid and toluene.
- Add 2-butoxyethanol to the mixture.
- Add the p-toluene sulfonic acid catalyst.
- Heat the mixture to reflux at approximately 110-115 °C.
- Continuously remove the water formed during the reaction via the Dean-Stark apparatus.
- Monitor the reaction progress until the theoretical amount of water is collected, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature.
- Wash the organic phase sequentially with water, a mild alkali solution (e.g., saturated sodium bicarbonate), and again with water to remove unreacted acid and catalyst.
- Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the toluene solvent by distillation, preferably under reduced pressure, to yield the **2-Butoxyethyl chloroacetate** product.

## Reactivity Profile

The reactivity of **2-Butoxyethyl chloroacetate** is primarily dictated by the chloroacetyl group. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and the alpha-carbon susceptible to nucleophilic substitution.

A significant application demonstrating this reactivity is its use as an intermediate in the synthesis of the herbicide Triclopyr-butoxyethyl ester.<sup>[4]</sup> In this reaction, **2-Butoxyethyl chloroacetate** undergoes a nucleophilic substitution reaction with the sodium salt of 3,5,6-trichloro-2-pyridinol.<sup>[4]</sup> This reaction is often facilitated by a phase transfer catalyst, such as tetrabutylammonium bromide.<sup>[4]</sup>



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Caption: Synthesis of Triclopyr-butoxyethyl ester.

## Spectroscopic Data

Detailed spectroscopic data is available for **2-Butoxyethyl chloroacetate**, which is crucial for its characterization and quality control.

## Table 2: Summary of Available Spectroscopic Data

Technique	Instrument/Source	Key Features
$^1\text{H}$ NMR	Varian CFT-20	Data available from Bio-Rad Laboratories, Inc. and accessible through PubChem. [3]
$^{13}\text{C}$ NMR	Bio-Rad Laboratories, Inc.	Data available and accessible through PubChem.[3]
FTIR	CAPILLARY CELL: NEAT	Data available from Bio-Rad Laboratories, Inc. and accessible through PubChem. [3]
GC-MS	NIST Number: 131743	Top peaks at m/z 57, 41, and 56.[3]

Predicted mass spectrometry data indicates a monoisotopic mass of 194.07097 Da.[1] The predicted m/z values for various adducts are also available, aiding in mass spectral interpretation.[1]

## Safety and Handling

Due to its reactive nature, **2-Butoxyethyl chloroacetate** should be handled with care. It can be harmful if inhaled, ingested, or absorbed through the skin.[4]

Handling Precautions:

- Work in a well-ventilated area.[8]
- Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[8]
- Avoid contact with skin and eyes.[8]
- Use non-sparking tools and prevent the buildup of electrostatic discharge.

Storage:

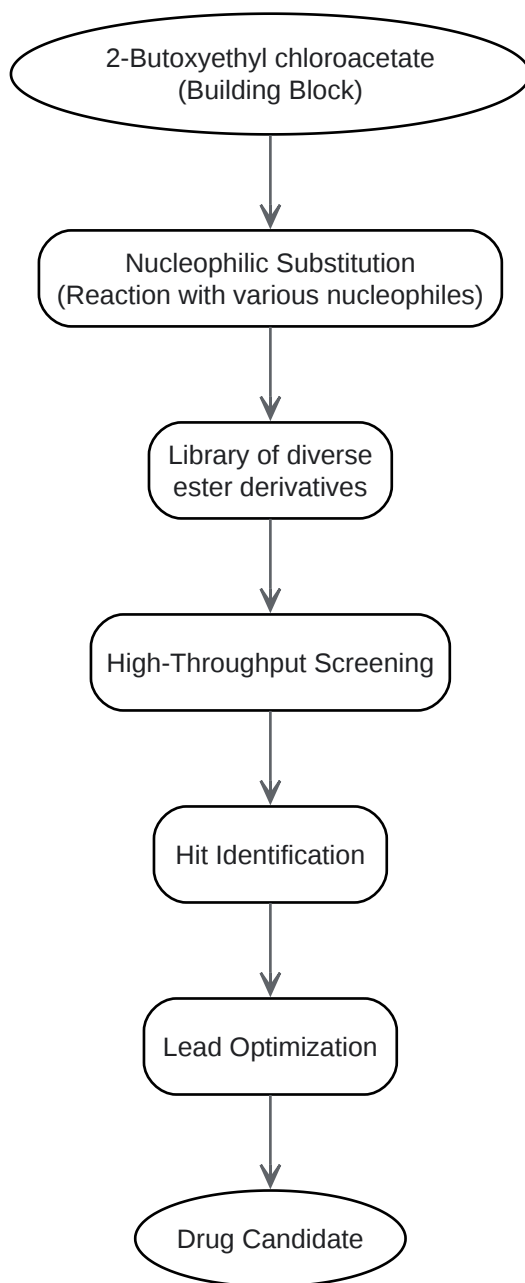
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials.

While specific toxicity data for **2-Butoxyethyl chloroacetate** is limited, data for the related compound 2-Butoxyethyl acetate (which is metabolized to 2-butoxyethanol) can provide some insight. For 2-Butoxyethyl acetate, the oral LD50 in rats is 1880 mg/kg, and the dermal LD50 in rabbits is 1500 mg/kg.[9]

## Potential Applications in Drug Development

While **2-Butoxyethyl chloroacetate** is primarily documented as an intermediate for agrochemicals, its chemical structure suggests potential applications in drug discovery and development. Chloro-containing molecules are prevalent in pharmaceuticals, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry.[10]

The chloroacetate moiety is a versatile functional group that can be used to introduce a variety of other functionalities through nucleophilic substitution reactions. This makes it a useful building block for creating libraries of compounds for screening in drug discovery programs. As a bifunctional molecule with both an ester and a reactive alkyl halide, it can be used in the synthesis of more complex molecules with potential biological activity. Pharmaceutical intermediates like **2-Butoxyethyl chloroacetate** are critical in bridging basic chemical research with industrial drug production.[11]



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Caption: Potential workflow in drug discovery.

## Conclusion

**2-Butoxyethyl chloroacetate** is a valuable chemical intermediate with well-defined properties and a clear synthetic pathway. Its reactivity, centered on the chloroacetyl group, makes it a useful precursor for the synthesis of agrochemicals and potentially for the development of

novel pharmaceutical compounds. Proper handling and safety precautions are essential when working with this compound. The availability of comprehensive spectroscopic data facilitates its characterization and use in research and development.

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